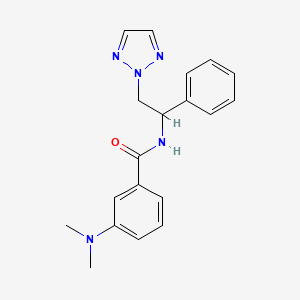
3-(dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide involves its ability to interact with specific targets in the body, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, leading to a decrease in the production of pro-inflammatory molecules. Additionally, it has been shown to interact with specific receptors in the body, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
The compound 3-(dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial activities. It has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory molecules, leading to a decrease in inflammation. Additionally, it has been found to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 3-(dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized and purified, making it an ideal compound for various research applications. However, it also has some limitations, including its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the research on 3-(dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide. One potential direction is to investigate its potential applications in drug development, including the development of novel anticancer and anti-inflammatory drugs. Additionally, further research can be conducted to explore its mechanism of action and potential interactions with other compounds. Furthermore, its potential toxicity and safety profile can be further evaluated to determine its suitability for clinical use.
Métodos De Síntesis
The synthesis of 3-(dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide involves the reaction of 3-dimethylaminophenyl isocyanate with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-one in the presence of a base. This reaction results in the formation of the target compound, which can be purified through various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
The compound 3-(dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit promising activities against various diseases, including cancer, inflammation, and microbial infections.
Propiedades
IUPAC Name |
3-(dimethylamino)-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23(2)17-10-6-9-16(13-17)19(25)22-18(14-24-20-11-12-21-24)15-7-4-3-5-8-15/h3-13,18H,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAHJRNQKSTAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855196.png)
![methyl 3-(N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2855197.png)
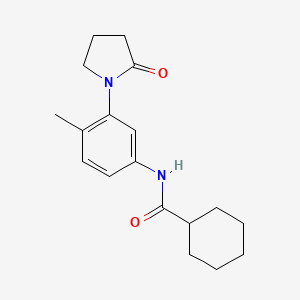
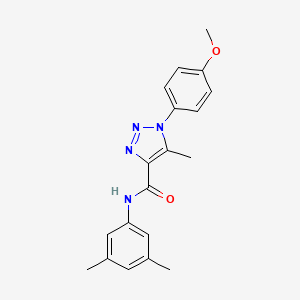
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2855205.png)
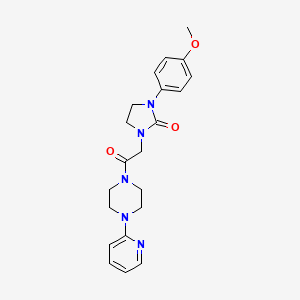


![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2855211.png)
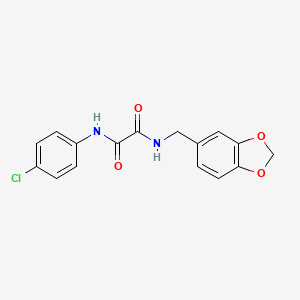
![9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2855214.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2855215.png)

